molecular formula C7H15ClN2O2 B13013827 4-(Aminomethyl)oxane-4-carboxamide hydrochloride CAS No. 1221722-32-2

4-(Aminomethyl)oxane-4-carboxamide hydrochloride

Katalognummer: B13013827
CAS-Nummer: 1221722-32-2
Molekulargewicht: 194.66 g/mol
InChI-Schlüssel: BEWQWMQDKJFTAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethyl)oxane-4-carboxamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(Aminomethyl)oxane-4-carboxamide hydrochloride has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Aminomethyl)oxane-4-carboxamide hydrochloride is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its versatility and wide range of applications make it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

1221722-32-2

Molekularformel

C7H15ClN2O2

Molekulargewicht

194.66 g/mol

IUPAC-Name

4-(aminomethyl)oxane-4-carboxamide;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c8-5-7(6(9)10)1-3-11-4-2-7;/h1-5,8H2,(H2,9,10);1H

InChI-Schlüssel

BEWQWMQDKJFTAV-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1(CN)C(=O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.